molecular formula C12H9ClFN3O2 B11057496 Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate

Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate

Cat. No.: B11057496
M. Wt: 281.67 g/mol
InChI Key: ZXPVJLDONWLURZ-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate is a chemical compound with the molecular formula C12H9ClFN3O2 It is a derivative of benzoate and pyrimidine, featuring both chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate typically involves the reaction of 2-chloro-5-fluoro-4-pyrimidinamine with methyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate is unique due to its specific combination of chloro and fluoro substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H9ClFN3O2

Molecular Weight

281.67 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C12H9ClFN3O2/c1-19-11(18)7-4-2-3-5-9(7)16-10-8(14)6-15-12(13)17-10/h2-6H,1H3,(H,15,16,17)

InChI Key

ZXPVJLDONWLURZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=NC(=NC=C2F)Cl

Origin of Product

United States

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